2-[(4-Amino-6-methyl-1,3,5-triazin-2-yl)amino]ethan-1-ol
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Overview
Description
2-[(4-Amino-6-methyl-1,3,5-triazin-2-yl)amino]ethan-1-ol is an organic compound that belongs to the class of triazines. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Amino-6-methyl-1,3,5-triazin-2-yl)amino]ethan-1-ol typically involves the reaction of 4-amino-6-methyl-1,3,5-triazine with ethanolamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and reduce production costs. The reaction conditions are carefully monitored to ensure consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Amino-6-methyl-1,3,5-triazin-2-yl)amino]ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
2-[(4-Amino-6-methyl-1,3,5-triazin-2-yl)amino]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Amino-6-methyl-1,3,5-triazin-2-yl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
- 4-Amino-6-methyl-1,3,5-triazin-2-ol
- 2-Amino-4-hydroxy-6-methyl-1,3,5-triazine
Uniqueness
2-[(4-Amino-6-methyl-1,3,5-triazin-2-yl)amino]ethan-1-ol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethanolamine moiety enhances its solubility and allows for more diverse chemical modifications compared to similar compounds .
Properties
CAS No. |
106224-39-9 |
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Molecular Formula |
C6H11N5O |
Molecular Weight |
169.19 g/mol |
IUPAC Name |
2-[(4-amino-6-methyl-1,3,5-triazin-2-yl)amino]ethanol |
InChI |
InChI=1S/C6H11N5O/c1-4-9-5(7)11-6(10-4)8-2-3-12/h12H,2-3H2,1H3,(H3,7,8,9,10,11) |
InChI Key |
KNFYMWFWDPBJBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)NCCO)N |
Origin of Product |
United States |
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